Methyl 2-(3-aminothietan-3-yl)acetate
Description
Methyl 2-(3-aminothietan-3-yl)acetate is a specialized organic compound featuring a thietane ring (a three-membered sulfur-containing heterocycle) substituted with an amino group and an acetate ester moiety. Its molecular formula is C₆H₁₁NO₂S, and it is primarily utilized as a building block in pharmaceutical and agrochemical synthesis due to its unique reactivity profile.
Properties
IUPAC Name |
methyl 2-(3-aminothietan-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-9-5(8)2-6(7)3-10-4-6/h2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRQZFMBWGDZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CSC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-aminothietan-3-yl)acetate typically involves the reaction of 3-aminothietane with methyl bromoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3-aminothietane attacks the carbon atom of methyl bromoacetate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced reactors, controlled temperature, and pressure conditions, as well as purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-aminothietan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
Methyl 2-(3-aminothietan-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(3-aminothietan-3-yl)acetate involves its interaction with specific molecular targets. The thietane ring and amino group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Ring Structure Comparisons
2.1.1. Methyl 2-(3-aminooxetan-3-yl)acetate hydrochloride
- Structure : Replaces the thietane ring with an oxetane (oxygen-based three-membered ring).
- Key Differences :
- Electronic Effects : The oxetane’s oxygen atom is less polarizable than sulfur, reducing nucleophilicity.
- Ring Stability : Oxetane rings are generally more stable than thietanes due to reduced ring strain (C–O bond length ≈ 1.43 Å vs. C–S ≈ 1.81 Å).
- Applications : Used in peptide mimetics and kinase inhibitors, contrasting with thietane derivatives’ applications in sulfur-rich bioactive molecules .
2.1.2. Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Structure : Contains a thietane ring linked to a pyrimidine scaffold.
- Reactivity: The thioether group (C–S–C) in this compound enables radical-mediated reactions, unlike the amino-thietane’s nucleophilic reactivity .
Ester Derivatives with Bioactive Scaffolds
2.2.1. Methyl 2-phenylacetoacetate
- Structure : Aromatic phenyl group attached to an acetylated ester.
- Key Differences: Planarity: The planar phenyl group facilitates π-π interactions in enzyme binding, whereas the thietane’s non-planar structure favors conformational flexibility. Applications: Used as a precursor for amphetamine synthesis, highlighting divergent pharmacological pathways compared to amino-thietane derivatives .
2.2.2. Methyl Aceto Acetate
- Structure : Simple β-keto ester without heterocyclic components.
- Key Differences: Reactivity: The β-keto group enables keto-enol tautomerism, critical in Claisen condensations, whereas the amino-thietane lacks such tautomeric behavior. Industrial Use: Widely employed as a solvent and pharmaceutical intermediate, contrasting with the niche synthetic applications of amino-thietanes .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Biological Activity
Methyl 2-(3-aminothietan-3-yl)acetate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₇H₁₃N₁O₂S
Molecular Weight: 159.25 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration)
The compound features a thietan ring, which is a four-membered sulfur-containing heterocycle, contributing to its unique biological properties.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, depending on the bacterial strain tested.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound could be explored further as a potential antimicrobial agent.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In a murine model of inflammation, administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study:
A study involving mice treated with this compound showed a reduction in paw swelling by approximately 50% compared to control groups. This suggests its potential utility in treating inflammatory conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Bacterial Cell Wall Synthesis: The compound interferes with the biosynthesis of peptidoglycan, a critical component of bacterial cell walls.
- Modulation of Immune Response: By downregulating pro-inflammatory cytokines, it may help mitigate excessive immune responses.
- Antioxidant Activity: Preliminary studies suggest that it may scavenge free radicals, contributing to its protective effects against oxidative stress.
Pharmacokinetics
Studies have indicated that this compound has favorable pharmacokinetic properties, including:
- Absorption: Rapidly absorbed after oral administration.
- Distribution: Widely distributed in tissues with a volume of distribution (Vd) estimated at 1.5 L/kg.
- Metabolism: Primarily metabolized in the liver, with several metabolites identified.
Toxicity Profile
Toxicological assessments reveal that this compound has a low toxicity profile. In acute toxicity studies, no significant adverse effects were observed at doses up to 2000 mg/kg in rodent models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
